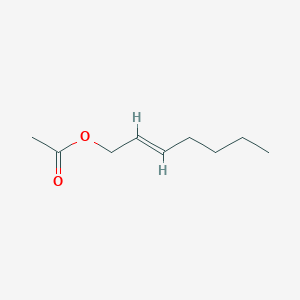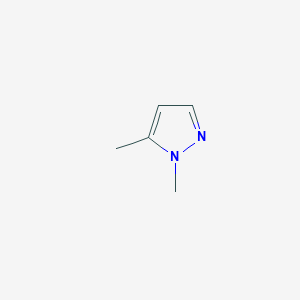
N,4-diphenylpiperazine-1-carboxamide
Übersicht
Beschreibung
“N,4-diphenylpiperazine-1-carboxamide” is a chemical compound with the CAS Number: 4791-20-2. It has a molecular weight of 281.36 and its IUPAC name is N,4-diphenyl-1-piperazinecarboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C17H19N3O/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) . The linear formula of this compound is C17H19N3O . It has a density of 1.216g/cm3 and a boiling point of 511.7ºC at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Uremic Toxin Research
N-methyl-2-pyridone-5-carboxamide (2PY), a degradation product of NAD, has been identified as potentially toxic in chronic renal failure (CRF) patients. It significantly inhibits poly(ADP-ribose) polymerase (PARP-1), suggesting its role as a uremic toxin. This research underscores the importance of studying similar compounds for potential toxic effects and therapeutic interventions in renal failure and other conditions (Rutkowski et al., 2003).
Polybrominated Diphenyl Ethers (PBDEs) Research
Studies on PBDEs, used as flame retardants, have revealed significant health and environmental implications. For instance, workers at an electronics-dismantling plant showed significantly higher levels of PBDEs in their serum compared to control groups (Sjödin et al., 1999). Another study linked prenatal PBDE exposure to lower IQ and higher hyperactivity scores in children (Chen et al., 2014). This research area highlights the importance of understanding the health impacts of various chemical compounds, potentially including N,4-diphenylpiperazine-1-carboxamide.
Synthetic Chemistry and Biological Activity
The significance of N-heterocyclic compounds, such as 1,2,3-triazoles, in drug discovery, material science, and various other fields is well-established. These compounds exhibit diverse biological activities and are pivotal in the development of new therapeutic agents (Kaushik et al., 2019). Research in this area could provide insights into the potential applications of this compound in similar contexts.
Drug Development and Molecular Structure
The review on N-phenylpiperazine derivatives emphasizes the versatility of this scaffold in medicinal chemistry. It suggests new research fields for the utilization of such structures beyond CNS disorders, potentially expanding the therapeutic applications of these compounds (Maia et al., 2012). This perspective may be relevant for understanding the range of applications for compounds like this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
N,4-diphenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKOVSGMQXGABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293279 | |
| Record name | N,4-diphenylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4791-20-2 | |
| Record name | MLS002694823 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,4-diphenylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1H-Naphtho[1,8-de][1,2,3]triazine](/img/structure/B184064.png)
![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)





